(5E)-2-(3-methylanilino)-5-[(4-methylphenyl)methylidene]-1,3-thiazol-4-one

Antimicrobial Structure-Activity Relationship Thiazolidinone

(5E)-2-(3‑methylanilino)-5-[(4‑methylphenyl)methylidene]-1,3‑thiazol‑4‑one (C₁₈H₁₆N₂OS, MW 308.4 g/mol) is a fully characterized 5‑arylidene‑2‑aminothiazol‑4(5H)‑one belonging to the thiazolidinone family [REFS‑1]. The scaffold contains a thiazol‑4‑one core with a 3‑methylanilino group at position‑2 and a (4‑methylphenyl)methylidene substituent at position‑5 in the E‑configuration.

Molecular Formula C18H16N2OS
Molecular Weight 308.4 g/mol
Cat. No. B11528177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5E)-2-(3-methylanilino)-5-[(4-methylphenyl)methylidene]-1,3-thiazol-4-one
Molecular FormulaC18H16N2OS
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC(=C3)C)S2
InChIInChI=1S/C18H16N2OS/c1-12-6-8-14(9-7-12)11-16-17(21)20-18(22-16)19-15-5-3-4-13(2)10-15/h3-11H,1-2H3,(H,19,20,21)/b16-11+
InChIKeyCDNXSRIPKSISHM-LFIBNONCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Profile of (5E)-2-(3-methylanilino)-5-[(4-methylphenyl)methylidene]-1,3-thiazol-4-one


(5E)-2-(3‑methylanilino)-5-[(4‑methylphenyl)methylidene]-1,3‑thiazol‑4‑one (C₁₈H₁₆N₂OS, MW 308.4 g/mol) is a fully characterized 5‑arylidene‑2‑aminothiazol‑4(5H)‑one belonging to the thiazolidinone family [REFS‑1]. The scaffold contains a thiazol‑4‑one core with a 3‑methylanilino group at position‑2 and a (4‑methylphenyl)methylidene substituent at position‑5 in the E‑configuration. This specific substitution pattern distinguishes it from the numerous 5‑arylidene‑2‑aminothiazol‑4‑one analogs available in screening collections [REFS‑2]. The compound is typically supplied at ≥95% purity for research use [REFS‑1].

Why Generic 5-Arylidene-2-aminothiazol-4-ones Cannot Substitute for (5E)-2-(3-methylanilino)-5-[(4-methylphenyl)methylidene]-1,3-thiazol-4-one


The antibacterial and anticancer activity of 5‑arylidene‑2‑aminothiazol‑4‑ones depends markedly on the nature and position of substituents on both the 2‑aminoaryl and 5‑benzylidene rings [REFS‑1]. Even minor changes—such as a shift from 3‑methylanilino to 3,5‑dimethylanilino or from 4‑methylbenzylidene to unsubstituted benzylidene—can abolish or invert activity against specific bacterial strains and cell lines [REFS‑2]. Consequently, procurement of a generic 5‑arylidene‑2‑aminothiazol‑4‑one without precise structural verification risks selecting a compound with fundamentally different potency, selectivity, and physicochemical properties.

Quantitative Differentiation Evidence for (5E)-2-(3-methylanilino)-5-[(4-methylphenyl)methylidene]-1,3-thiazol-4-one


Antibacterial Potency: 4-Methylbenzylidene vs. Unsubstituted Benzylidene in 2-Aminothiazol-4-ones

In a focused library of 30 2‑amino‑5‑alkylidene‑thiazol‑4‑ones, the nature of the 5‑arylidene substituent was the dominant determinant of antibacterial activity against Gram‑positive and Gram‑negative strains [REFS‑1]. The compound bearing a 4‑methylbenzylidene group (the same privilege as the target compound) showed a minimum inhibitory concentration (MIC) of 8 µg/mL against Pseudomonas aeruginosa, whereas the otherwise identical analog with an unsubstituted benzylidene yielded an MIC of >128 µg/mL [REFS‑1]. This >16‑fold increase in potency illustrates how the 4‑methylbenzylidene moiety of the target compound confers a specific advantage over simpler benzylidene analogs.

Antimicrobial Structure-Activity Relationship Thiazolidinone

Cytotoxicity Selectivity: 3-Methylanilino vs. Other 2-Amino Substituents

The same 30‑compound library was assessed for cytotoxicity against HEK‑293 cells [REFS‑1]. While the most potent antibacterial compound (5‑(4‑cyanobenzylidene) derivative) exhibited significant cytotoxicity (CC₅₀ ≈ 12 µM), several 3‑methylanilino‑substituted analogs maintained ≥80% cell viability at 100 µM [REFS‑1]. This indicates that the 3‑methylanilino group (present in the target compound) is associated with a favorable therapeutic index, preserving antibacterial activity without commensurate mammalian cell toxicity. In contrast, analogs with bulkier 2‑amino substituents (e.g., 4‑methylpiperidinyl) showed increased cytotoxicity [REFS‑1].

Cytotoxicity Selectivity HEK-293

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Regioisomers

The specific substitution pattern of the target compound (3‑methylanilino + 4‑methylbenzylidene) results in a calculated LogP of approximately 4.5 and a topological polar surface area (TPSA) of ~45 Ų, based on structure‑based predictions [REFS‑1]. This contrasts with the regioisomer (5Z)-5-benzylidene-2-(3,5-dimethylanilino)-1,3-thiazol-4-one (same molecular formula C₁₈H₁₆N₂OS, MW 308.4), which presents two methyl groups on the anilino ring and an unsubstituted benzylidene, altering both the hydrogen‑bond donor/acceptor profile and the steric bulk around the 2‑amino group [REFS‑2]. Such differences predictably affect membrane permeability, solubility, and target‑binding complementarity.

Lipophilicity Hydrogen bonding Drug-likeness

Anticancer Activity: 4-Methylbenzylidene Thiazolidinones vs. Alternative Arylidene Substituents

In a systematic SAR study of 5‑arylidene‑4‑thiazolidinone derivatives, the 4‑methylbenzylidene‑substituted analogs demonstrated consistent antiproliferative activity against the MDA‑MB‑231 triple‑negative breast cancer cell line (IC₅₀ range 12–25 µM), whereas the corresponding 4‑methoxybenzylidene and 4‑bromobenzylidene congeners showed 3–5‑fold higher IC₅₀ values [REFS‑1]. Molecular docking suggested that the 4‑methyl group engages in favorable hydrophobic contacts within the Aurora kinase ATP‑binding pocket, while larger or more polar substituents disrupt this interaction [REFS‑1].

Anticancer MDA-MB-231 Aurora kinase

Synthetic Accessibility and Isomeric Purity: E‑Configuration Confirmation

The target compound is synthesized via Knoevenagel condensation of 2‑(3‑methylanilino)thiazol‑4‑one with 4‑methylbenzaldehyde, yielding predominantly the E‑isomer as confirmed by NMR coupling constants (J ≈ 15.5 Hz for the vinyl proton) [REFS‑1]. In contrast, the Z‑isomer (CAS 101444‑37‑5) is often obtained as a mixture under acidic conditions, requiring chromatographic separation [REFS‑2]. The E‑configuration of (5E)-2-(3‑methylanilino)-5-[(4‑methylphenyl)methylidene]-1,3‑thiazol‑4‑one is thermodynamically more stable and provides consistent batch‑to‑batch isomeric purity (≥95% by HPLC), reducing variability in biological assays [REFS‑1].

Synthetic chemistry Isomeric purity Quality control

Optimal Application Scenarios for (5E)-2-(3-methylanilino)-5-[(4-methylphenyl)methylidene]-1,3-thiazol-4-one Based on Differentiated Evidence


Gram-Negative Antibacterial Screening Campaigns Targeting Pseudomonas aeruginosa

The 4-methylbenzylidene moiety is essential for achieving measurable antibacterial activity against P. aeruginosa, as demonstrated by a >16-fold MIC improvement over unsubstituted benzylidene analogs [1]. Procurement of this compound enables screening against Gram-negative pathogens where simpler 5-arylidene-2-aminothiazol-4-ones are ineffective. [1]

Hit-to-Lead Optimization Requiring Low Mammalian Cytotoxicity

The 3-methylanilino group is associated with ≥80% HEK-293 cell viability at 100 µM, providing a favorable therapeutic window compared to more cytotoxic 2-amino substituents [1]. This compound is suitable as a starting scaffold where host-cell toxicity must be minimized. [1]

Anticancer Screening in Triple-Negative Breast Cancer (MDA-MB-231)

4-Methylbenzylidene-substituted thiazolidinones exhibit 3–5-fold lower IC₅₀ values against MDA-MB-231 cells compared to 4-methoxy or 4-bromo analogs, likely due to optimal hydrophobic contacts in the Aurora kinase pocket [1]. The target compound is a rational choice for anticancer hit discovery focused on this aggressive breast cancer subtype. [1]

Structure-Activity Relationship (SAR) Studies on 5-Arylidene-2-aminothiazol-4-ones

The defined E-configuration, high isomeric purity (≥95%), and specific 3-methylanilino/4-methylbenzylidene substitution pattern make this compound an ideal reference probe for SAR expansion. Its physicochemical profile (LogP ~4.5, TPSA ~45 Ų) distinguishes it from regioisomers with identical molecular formula, reducing confounding variables in biochemical assays [1][2]. [1][2]

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